3-Methyl-7-(5-oxohexyl)-xanthine

Description

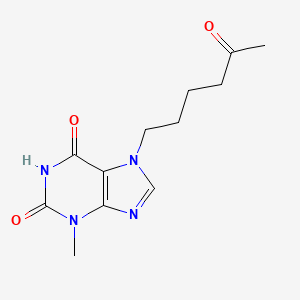

3-Methyl-7-(5-oxohexyl)-xanthine is a synthetic methylxanthine derivative characterized by a methyl group at position 3 and a 5-oxohexyl chain at position 7 of the xanthine core (Figure 1). The xanthine scaffold, a purine base, is pharmacologically significant due to its role in modulating adenosine receptors, phosphodiesterases (PDEs), and calcium signaling pathways . For instance, 3-methyl-1-(5-oxohexyl)-xanthine, a demethylated metabolite of pentoxifylline, is noted for its predominant presence in urine .

Properties

Molecular Formula |

C12H16N4O3 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-methyl-7-(5-oxohexyl)purine-2,6-dione |

InChI |

InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |

InChI Key |

OXTJFLMERRCYFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Theobromine with 1-Chlorohexan-5-one

The most industrially viable method involves the reaction of theobromine (3,7-dimethylxanthine) with 1-chlorohexan-5-one in the presence of a base and dipolar aprotic solvent.

Procedure :

- Reagents : Theobromine, 1-chlorohexan-5-one, potassium carbonate, N-methylpyrrolidone (NMP).

- Conditions : Heating at 75–85°C for 3–5 hours.

- Workup : The reaction mixture is diluted with water, filtered, and recrystallized from diisopropyl ether.

Key Advantages :

- High yield (~85%) due to the stability of 1-chlorohexan-5-one compared to brominated analogs.

- Scalability for industrial production.

Limitations :

Phase Transfer Catalysis (PTC) for N-Alkylation

Phase transfer catalysis enables efficient alkylation under mild conditions, avoiding the need for high temperatures.

Procedure :

- Catalyst : Tetrabutylammonium hydrogen sulfate (TBA).

- Base : Sodium hydroxide (1.3 equivalents per alkylation site).

- Alkylating Agent : 1-Bromo-5-oxohexane or 1-chloro-5-oxohexane.

- Solvent : Dichloromethane or toluene.

Reaction Mechanism :

- The base deprotonates the xanthine, forming a reactive anion.

- TBA facilitates the transfer of the anion to the organic phase, where it reacts with the alkylating agent.

Yield : 50–70%, depending on the purity of the alkylating agent.

Reductive Amination of 7-(5-Oxohexyl) Intermediates

A two-step approach involves synthesizing 7-(5-oxohexyl) intermediates followed by reductive amination to install the methyl group at the 3-position.

Step 1: Synthesis of 7-(5-Oxohexyl)xanthine

- Substrate : 7-Propylxanthine or 7-allylxanthine.

- Alkylating Agent : 1-Chloro-5-oxohexane.

- Conditions : K₂CO₃, NMP, 80°C.

Step 2: Methylation at N-3

- Methylating Agent : Methyl iodide or dimethyl sulfate.

- Base : Sodium hydride or potassium tert-butoxide.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Alkylating Agent Stability

Catalytic Enhancements

- Crown Ethers : 18-Crown-6 improves anion solubility in non-polar solvents, boosting reaction rates.

- Microwave Assistance : Reduces reaction time by 30–50% in small-scale syntheses.

Characterization and Quality Control

Analytical Techniques

Impurity Profiling

- Common Byproducts :

Industrial-Scale Production Insights

- Cost Drivers :

- Environmental Considerations :

Emerging Methodologies

Recent advances focus on enzymatic and photochemical routes:

Chemical Reactions Analysis

Substitution Reactions at the Xanthine Core

The N1 position of the xanthine ring is highly susceptible to nucleophilic substitution under basic conditions. This reactivity is leveraged to synthesize derivatives with modified pharmacological properties.

Table 1: Alkylation Reactions at N1

Key Observations :

-

Alkylation proceeds efficiently in polar protic solvents (e.g., H₂O/MeOH) with sodium hydroxide as the base .

-

Longer reaction times (e.g., 85 hours for isobutyl bromide) are required for bulkier alkyl groups .

-

Secondary alkyl halides (e.g., isobutyl bromide) achieve higher yields compared to primary analogs .

Hypothesized Reactivity (Based on Structural Analogs):

-

Reduction : The ketone group (C=O) could be reduced to a secondary alcohol (C-OH) using agents like NaBH₄ or LiAlH₄.

-

Oxidation : Further oxidation of the ketone is unlikely under standard conditions but may occur with strong oxidizers like KMnO₄.

Table 2: Physicochemical Data of Key Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|---|

| 1-n-Hexyl-3-methyl-7-(5-oxohexyl)-xanthine | C₁₈H₂₈N₄O₃ | 348.44 | Soluble in DMSO, ethanol |

| 1-Isobutyl-3-methyl-7-(5-oxohexyl)-xanthine | C₁₆H₂₄N₄O₃ | 320.39 | Soluble in diisopropyl ether |

Stability and Degradation

-

Thermal Stability : Decomposes above 230°C during vacuum distillation .

-

Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic or alkaline conditions.

Mechanistic Insights

-

Nucleophilic Substitution : The N1 position’s reactivity is attributed to the electron-withdrawing effect of adjacent carbonyl groups, facilitating deprotonation and alkylation .

-

Steric Effects : Bulky substituents at N1 hinder further reactions at N3 or N7, directing selectivity .

Unresolved Questions

-

Ketone Reactivity : Experimental data on side-chain transformations (e.g., oxidations, condensations) remain sparse.

-

Catalytic Asymmetric Modifications : Potential for enantioselective synthesis is unexplored.

Scientific Research Applications

3-Methyl-7-(5-oxohexyl)-xanthine is a synthetic xanthine derivative that is investigated for potential therapeutic uses in conditions such as cardiovascular diseases, dementia, and chronic pain. Its biological activity is mainly a result of its interaction with cellular signaling pathways.

Scientific Research Applications

This compound has a variety of applications in scientific research:

- Biology It is studied for its neuroprotective effects and its effects on glial cells.

- Chemistry It is used as a biochemical tool in proteomics research.

- Industry It is utilized in the development of anti-ulcer agents and vasodilators.

- Medicine It is investigated for its potential in treating vascular dementia, chronic pain, and neurodegenerative diseases.

Potential Therapeutic Uses

This compound has neuroprotective, anti-inflammatory, and vasodilatory effects.

- Adenosine Signaling Pathways this compound stands out because of its specific combination of neuroprotective effects and its ability to modulate adenosine signaling pathways more effectively than similar compounds.

- Arterial Blood Flow Disturbances The new compounds are effective in the treatment of arterial blood flow disturbances because they improve the circulatory properties of blood and have a good fibrinolytic action and vascular dilatory activity .

- Monoamine Levels HWA 285 (10 mg/kg) decreased monoamine levels in hippocampal perfusates after its i.p. administration .

- Pancreatic Secretion DM 9278 and HWA 285 act directly on ductular cells of the pancreas and induce secretion of water and electrolytes .

Other potential uses* Methylxanthines, in general, have been used for decades in different medical scopes, namely respiratory disease, cardiovascular disease, and cancer . They have also been hinted to hold other beneficial health effects, namely regarding neurodegenerative diseases, cardioprotection, diabetes, and fertility .

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.

Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.

Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methylxanthines

Methylxanthines exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 3-Methyl-7-(5-oxohexyl)-xanthine with key analogues:

Table 1: Structural and Pharmacological Comparison of Methylxanthines

Key Structural Insights:

- Position 7 Substitution: The 5-oxohexyl group in this compound distinguishes it from theophylline (7-H) and pentoxifylline (7-Me).

- Metabolic Stability : Unlike pentoxifylline, which undergoes demethylation at position 1, the absence of a 1-position substituent in this compound may reduce hepatic metabolism, prolonging its half-life .

Research Findings and Mechanistic Implications

Mitochondrial Modulation

HWA 285 (1-(5-oxohexyl)-3-methyl-7-propylxanthine), a structural analogue, demonstrates modulatory effects on rat brain mitochondria. While this compound lacks the 1-oxohexyl and 7-propyl groups, its 7-oxohexyl chain may similarly influence mitochondrial ATPase activity or oxidative phosphorylation.

CNS Activity

Methylxanthines with extended alkyl chains at position 7, such as HWA 285, exhibit region-specific effects on monoamine release (e.g., hippocampal dopamine and serotonin reduction) . The 5-oxohexyl group in this compound could enhance blood-brain barrier penetration, though this remains speculative without direct data.

Hemorheological Effects

Derivatives like 3-Methyl-7-(thietanyl-3)-xanthine demonstrate superior hemorheological activity to pentoxifylline, underscoring the importance of 7-position substituents . The 5-oxohexyl group in this compound may similarly improve erythrocyte deformability but with distinct pharmacokinetics due to reduced demethylation.

Q & A

Q. What are the established synthetic pathways for 3-Methyl-7-(5-oxohexyl)-xanthine, and how are its structural features validated?

The synthesis typically involves alkylation of xanthine derivatives. For example, sodium salts of 3-methylxanthine react with alkylating agents like 5-oxohexyl halides under controlled conditions. Key intermediates are purified via recrystallization or chromatography. Structural validation employs elemental analysis, IR spectroscopy (to confirm carbonyl and amine groups), and -NMR (to verify substitution patterns at positions 3 and 7). Mass spectrometry further confirms molecular weight and fragmentation patterns .

Q. What is the mechanism of action of this compound as a xanthine oxidase (XO) inhibitor?

The compound competitively inhibits XO by binding to its active site, blocking the oxidation of hypoxanthine to uric acid. This reduces reactive oxygen species (ROS) production (e.g., , ), which is critical in pathologies like hyperuricemia and diabetic nephropathy. In vitro assays measure IC values using purified XO enzymes, while in vivo studies track uric acid levels in rodent models .

Q. What pharmacological effects are attributed to this compound, and how are they assessed?

Primary effects include anti-inflammatory and antioxidant activities. These are evaluated via:

Q. Which analytical methods ensure purity and stability of this compound in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is standard for purity assessment. Stability studies under varying pH and temperature conditions employ accelerated degradation tests. USP-grade reference standards (e.g., USP 1508901) validate batch consistency .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s bioactivity and pharmacokinetics?

Derivatization at the 1-, 3-, or 7-positions alters solubility and binding affinity. For instance:

Q. What role does this compound play in mitigating oxidative stress in diabetic nephropathy models?

In streptozotocin-induced diabetic rats, the compound reduces renal XO activity by 40–60%, lowering urinary albumin excretion. Confocal microscopy and Western blotting confirm decreased NADPH oxidase expression and NF-κB activation. Contradictions arise in human tissue studies, where XO’s contribution remains unclear .

Q. How do computational models elucidate the interaction between this compound and XO?

QM/MM simulations reveal electrostatic interactions between the 5-oxohexyl group and Arg880/Thr1010 residues in XO’s molybdenum cofactor (Moco) domain. Polarizable continuum models (PCM) predict solvation effects, showing enhanced binding in hydrophobic pockets. These findings align with experimental IC values from enzyme inhibition assays .

Q. How does this compound compare to other methylxanthines in PDE inhibition?

Unlike theophylline (non-selective PDE inhibitor), this compound shows preferential inhibition of PDE4 (IC = 2.3 μM vs. 15 μM for PDE3). This specificity reduces side effects like tachycardia. Comparative studies use cAMP quantification in Jurkat T-cells or vascular smooth muscle cells .

Q. How should researchers address contradictions in efficacy data across experimental models?

Discrepancies arise from:

Q. What challenges exist in improving the bioavailability of this compound?

The compound’s low solubility (0.12 mg/mL in water) limits oral absorption. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.